

Application Notes and Protocols for Determining the IC50 of TAK-243

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Compound of Interest

Compound Name: IMP 243

Cat. No.: B15137161

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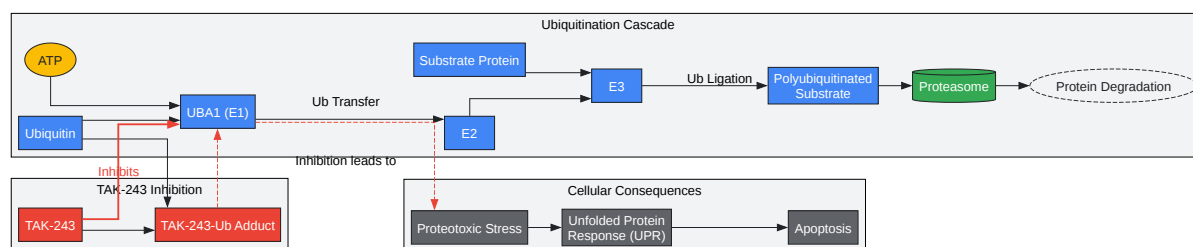
For Researchers, Scientists, and Drug Development Professionals

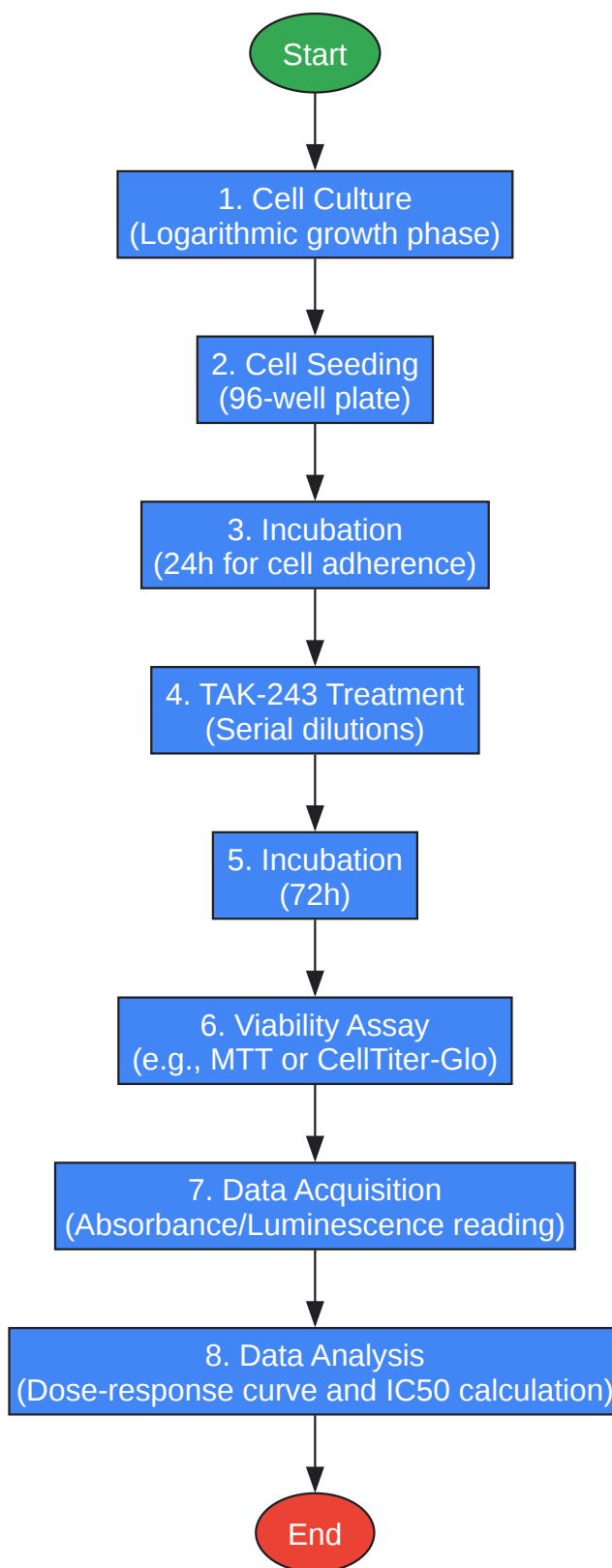
Introduction

TAK-243, also known as MLN7243, is a potent and specific inhibitor of the ubiquitin-activating enzyme (UAE), also known as UBA1.[1][2] UBA1 is the apical enzyme in the ubiquitin-proteasome system (UPS), initiating the ubiquitination cascade that is crucial for maintaining cellular protein homeostasis.[3][4][5] By forming a TAK-243-ubiquitin adduct, the drug blocks the action of UBA1, leading to a depletion of ubiquitin conjugates.[6] This disruption of protein homeostasis results in proteotoxic stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][2][7] These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of TAK-243 in cancer cell lines, a critical parameter for evaluating its potency and for further preclinical and clinical development.

Mechanism of Action and Signaling Pathway

TAK-243 targets the first step in the ubiquitination cascade catalyzed by UBA1.[8][9][10] The process begins with the ATP-dependent activation of ubiquitin by UBA1. The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2), and subsequently, with the help of a ubiquitin ligase (E3), is attached to a substrate protein. This polyubiquitinated protein is then recognized and degraded by the proteasome. Inhibition of UBA1 by TAK-243 effectively shuts down this entire pathway, leading to the accumulation of misfolded and regulatory proteins that would normally be degraded. This induces the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, culminating in programmed cell death.[6][7]





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